molecular formula C24H19ClN2O5S B6497382 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 307541-88-4

4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide

Cat. No.: B6497382
CAS No.: 307541-88-4
M. Wt: 482.9 g/mol
InChI Key: WYVRVEFOIFSOCO-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group, a hydroxy group, and a 4-methylbenzoyl moiety. Its structure combines electron-withdrawing (e.g., sulfonamide, chlorophenyl) and electron-donating (e.g., hydroxy) groups, which influence its physicochemical and biological properties. Sulfonamides are historically significant for their antimicrobial and anti-inflammatory activities, with structural variations often dictating target specificity .

Properties

IUPAC Name

4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-14-2-4-16(5-3-14)22(28)20-21(15-6-8-17(25)9-7-15)27(24(30)23(20)29)18-10-12-19(13-11-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVRVEFOIFSOCO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound’s pyrrolidinone (2,5-dihydro-1H-pyrrol-1-yl) core distinguishes it from pyrazole-based analogs like those in (e.g., compounds 16–18), which exhibit pyrazoline rings.

Substituent Analysis

Key substituents and their effects:

Compound Core Heterocycle R1 (Position 3) R2 (Position 4) R3 (Position 5) Sulfonamide Position
Target Compound Pyrrolidinone 4-Methylbenzoyl Hydroxy 4-Chlorophenyl Para on benzene
Compound 17 Pyrazoline 4-Chlorophenyl Bromo 6,6-Dimethylindol-2-yl Para on benzene
Compound 18 Pyrazoline 4-Methoxyphenyl Bromo 6,6-Dimethylindol-2-yl Para on benzene
  • Hydroxy vs. Methoxy : The hydroxy group in the target compound enables stronger hydrogen bonding compared to the methoxy group in compound 18 , which is bulkier and less polar .

Spectral and Physical Data

Hypothetical data inferred from analogs in :

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O of pyrrolidinone), ~1335 cm⁻¹ (SO₂ asymmetric stretching), and ~3400 cm⁻¹ (O-H/N-H stretching) .
  • 1H-NMR : Aromatic protons (δ 7.4–8.1 ppm), hydroxy proton (δ ~9.0 ppm, exchangeable), and methyl groups (δ ~2.2–2.3 ppm).
  • Melting Point : Likely >150°C due to polar substituents and hydrogen-bonding capacity, comparable to compound 17 (m.p. 129–130°C) .

Electronic and Noncovalent Interaction Analysis

Computational studies using Multiwfn and noncovalent interaction (NCI) analysis reveal:

  • Electrostatic Potential (ESP): The sulfonamide and hydroxy groups create regions of high electronegativity, favoring interactions with cationic residues (e.g., lysine in enzymes).
  • Hydrogen Bonding: The hydroxy and sulfonamide groups act as donors/acceptors, contrasting with pyrazoline analogs lacking these motifs .

Challenges in Structural Lumping

The lumping strategy groups structurally similar compounds for computational efficiency. However, the target compound’s pyrrolidinone core and hydroxy group render it distinct from pyrazoline-based sulfonamides, limiting its inclusion in lumped categories without sacrificing accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.